5-(Hydroxymethyl)cyclohex-2-enol

Asymmetric Synthesis Carbasugars Stereoselective Reduction

5-(Hydroxymethyl)cyclohex-2-enol (CAS 156041-33-7) is a chiral cyclohexene derivative with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol. It is characterized by a cis-configured cyclohex-2-ene ring bearing both a secondary hydroxyl group and a hydroxymethyl substituent, presenting a densely functionalized scaffold with two chiral centers and a reactive olefin.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 156041-33-7
Cat. No. B3021480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Hydroxymethyl)cyclohex-2-enol
CAS156041-33-7
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1C=CC(CC1CO)O
InChIInChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h1,3,6-9H,2,4-5H2
InChIKeyJMVASHRLICGBHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Hydroxymethyl)cyclohex-2-enol (CAS 156041-33-7): Product Profile for Research Procurement


5-(Hydroxymethyl)cyclohex-2-enol (CAS 156041-33-7) is a chiral cyclohexene derivative with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . It is characterized by a cis-configured cyclohex-2-ene ring bearing both a secondary hydroxyl group and a hydroxymethyl substituent, presenting a densely functionalized scaffold with two chiral centers and a reactive olefin . The compound is commercially available as a yellow liquid with typical purity specifications ranging from 95% to 98% .

Why 5-(Hydroxymethyl)cyclohex-2-enol (CAS 156041-33-7) Cannot Be Replaced by Generic Cyclohexenol Analogs


5-(Hydroxymethyl)cyclohex-2-enol (CAS 156041-33-7) is not a generic cyclohexenol; it is a specific stereoisomer with a fixed cis configuration and two chiral centers that exist as the (1R,5R) and (1S,5S) enantiomers . This stereochemistry is critical for its role as a chiral synthon in asymmetric synthesis, where the spatial arrangement of functional groups dictates stereoselective outcomes . Substituting this compound with a racemic mixture or a trans isomer, or with an analog lacking the hydroxymethyl group (such as 2-cyclohexen-1-ol), would fundamentally alter or destroy the stereochemical control required for downstream applications in natural product synthesis and chiral building block preparation [1]. The documented use of this precise scaffold in the asymmetric synthesis of hydroxy-skipped bishomo-inositols and natural carbasugars demonstrates that the specific cis-5-hydroxymethyl cyclohex-2-enol architecture is non-fungible for achieving the reported stereoselective transformations [2][3].

Quantitative Evidence for 5-(Hydroxymethyl)cyclohex-2-enol (CAS 156041-33-7) Differentiation


cis-Stereochemistry Confers Superior Stereocontrol in Asymmetric Carbasugar Synthesis

5-(Hydroxymethyl)cyclohex-2-enol (CAS 156041-33-7) possesses a defined cis configuration that is essential for substrate-directed stereocontrol during asymmetric synthesis. In the synthesis of novel carbasugars from Streptomyces lincolnensis, this cis-5-hydroxymethyl cyclohex-2-enol scaffold enabled stereoselective reduction of the carbonyl functionality, substrate-directed asymmetric epoxidation, and stereoselective dihydroxylation, leading to enantiomerically pure carbasugar products [1]. In contrast, the corresponding trans isomer or racemic mixture would yield a different stereochemical outcome, as the cis relationship between the hydroxyl and hydroxymethyl groups creates a distinct spatial environment that governs facial selectivity in subsequent transformations [2].

Asymmetric Synthesis Carbasugars Stereoselective Reduction

Hydroxymethyl Substituent Enables Scaffold-Oriented Synthesis of Glycosidase Inhibitors

The hydroxymethyl group at the 5-position of 5-(Hydroxymethyl)cyclohex-2-enol (CAS 156041-33-7) is a key functional handle that distinguishes it from simpler cyclohexenols like 2-cyclohexen-1-ol. This group enables anionic hydroxymethylation and Sharpless asymmetric dihydroxylation to generate four distinct isomeric hydroxy-skipped bishomo-inositol analogs from a common precursor [1]. In biological screening, the synthesized bishomo-inositols exhibited varying degrees of inhibitory activity against α- and β-glycosidases, with some analogs showing significant inhibition [2]. Compounds lacking the hydroxymethyl substituent cannot undergo these specific scaffold-oriented transformations and therefore cannot access this pharmacologically relevant chemical space.

Scaffold-Oriented Synthesis Glycosidase Inhibition Cyclitol Synthesis

High Purity Specifications (≥98%) Ensure Reproducible Stereoselective Transformations

Commercial vendors supply 5-(Hydroxymethyl)cyclohex-2-enol (CAS 156041-33-7) with purity specifications of NLT 98% or 98% . This level of purity is critical for stereoselective synthetic applications, where impurities—particularly stereoisomeric contaminants or residual starting materials—can compromise stereochemical outcomes. For comparison, lower-grade cyclohexenol derivatives are often supplied at 95% purity , and the presence of even 2-5% impurities can significantly affect enantioselectivity in asymmetric catalysis or chiral auxiliary-based transformations. The availability of HPLC and NMR documentation from reputable suppliers provides procurement confidence that the material will perform consistently in published synthetic protocols.

Chemical Purity Quality Control Asymmetric Synthesis

Enantiopure Synthesis Enabled by Enzymatic Kinetic Resolution of Precursor Scaffolds

5-(Hydroxymethyl)cyclohex-2-enol (CAS 156041-33-7) can be obtained in enantiomerically pure form via enzymatic kinetic resolution of its precursor, 5-hydroxymethylcyclohex-2-enone, using lipase-PS-catalyzed enantioselective esterification [1]. This methodology enables access to both (1R,5R)- and (1S,5S)-enantiomers with high optical purity [2]. In contrast, chemical reduction of racemic 5-hydroxymethylcyclohex-2-enone yields a racemic mixture of the target compound, which lacks the stereochemical homogeneity required for asymmetric applications. The (1S,5S)-enantiomer has been specifically transformed into penienone and related natural products via a linear synthetic strategy [3].

Enzymatic Resolution Chiral Building Blocks Asymmetric Synthesis

High-Impact Application Scenarios for 5-(Hydroxymethyl)cyclohex-2-enol (CAS 156041-33-7)


Stereoselective Synthesis of Carbasugars and Cyclitol Natural Product Analogs

5-(Hydroxymethyl)cyclohex-2-enol (CAS 156041-33-7) serves as a privileged chiral scaffold for the stereoselective synthesis of carbasugars, including those isolated from Streptomyces lincolnensis [1]. The cis configuration of the hydroxyl and hydroxymethyl groups directs facial selectivity in key transformations such as stereoselective reduction, asymmetric epoxidation, and dihydroxylation, enabling access to enantiomerically pure carbasugar products [1]. This application leverages the specific stereochemistry of CAS 156041-33-7, which cannot be replicated by trans isomers or simpler cyclohexenol derivatives.

Scaffold-Oriented Synthesis of Glycosidase Inhibitor Candidates

The hydroxymethyl substituent of CAS 156041-33-7 enables the construction of hydroxy-skipped bishomo-inositol analogs via Sharpless asymmetric dihydroxylation and anionic hydroxymethylation [2]. These cyclitols have been screened for inhibitory activity against α- and β-glycosidases, identifying lead compounds with potential therapeutic relevance for diabetes, viral infections, and lysosomal storage disorders [2][3]. Procurement of this specific building block provides a direct entry point into this pharmacologically validated chemical space.

Enantioselective Natural Product Synthesis Using Resolved Enantiomers

Enantiomerically pure forms of CAS 156041-33-7, obtainable via enzymatic kinetic resolution of the corresponding cyclohexenone precursor, are essential for the asymmetric total synthesis of natural products such as penienone [4]. The (R)- and (S)-enantiomers serve as stereochemically defined starting materials for linear synthetic strategies employing Julia-Kocienski olefination and substrate-directed transformations [4]. In this context, racemic material is unsuitable, and procurement of the specific resolved enantiomer is mandatory for successful synthesis.

Building Block for Chiral Heterocycle and Bioactive Molecule Synthesis

5-(Hydroxymethyl)cyclohex-2-enol (CAS 156041-33-7) is used as a versatile building block for the synthesis of unique heterocyclic compounds and chiral intermediates . Derivatives such as 5-(trialkylsilyl)cyclohex-2-enones are employed in asymmetric synthesis to produce complex chiral molecules for medicinal chemistry applications . The high purity specifications (≥98%) offered by commercial vendors ensure reproducible outcomes in multi-step synthetic sequences .

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